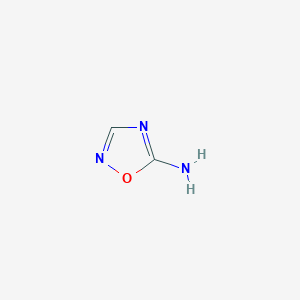methanol](/img/structure/B13162824.png)
[1-(Aminomethyl)cyclopropyl](5-methylthiophen-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)cyclopropylmethanol is a chemical compound with the molecular formula C10H15NOS. This compound is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a thiophene ring. It is primarily used for research purposes and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reaction of cyclopropylmethylamine with 5-methylthiophene-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. standard organic synthesis techniques involving the use of high-purity reagents and controlled reaction environments are employed to ensure the quality and consistency of the compound.
化学反応の分析
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl and thiophene groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1-(Aminomethyl)cyclopropylmethanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various receptors or enzymes, while the thiophene ring may participate in aromatic interactions. These interactions can lead to changes in biological activity or chemical reactivity, depending on the context of its use.
類似化合物との比較
Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropyl and aminomethyl groups but lacks the thiophene ring.
5-Methylthiophene-2-carbaldehyde: Contains the thiophene ring but lacks the cyclopropyl and aminomethyl groups.
Uniqueness
The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H15NOS |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
[1-(aminomethyl)cyclopropyl]-(5-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c1-7-2-3-8(13-7)9(12)10(6-11)4-5-10/h2-3,9,12H,4-6,11H2,1H3 |
InChIキー |
LLHZMDYDVVAKND-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(C2(CC2)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde](/img/structure/B13162743.png)
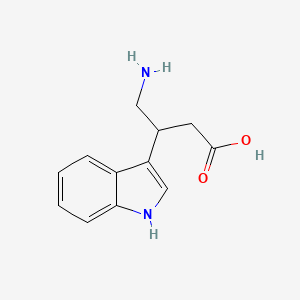


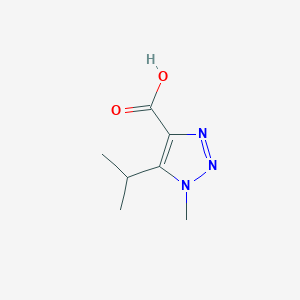
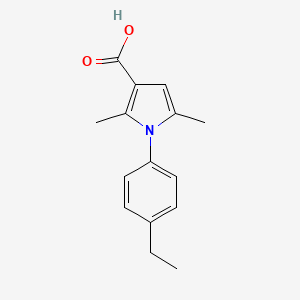
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13162782.png)
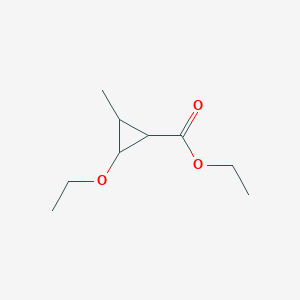

![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B13162792.png)
![Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate](/img/structure/B13162805.png)

![3-Cyclopentyl-1-({1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea](/img/structure/B13162847.png)
